molecular formula C14H18O B13243615 6-Phenylspiro[2.5]octan-6-ol

6-Phenylspiro[2.5]octan-6-ol

Cat. No.: B13243615
M. Wt: 202.29 g/mol
InChI Key: UHVNWOITEJTAQG-UHFFFAOYSA-N
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Description

6-Phenylspiro[25]octan-6-ol is a chemical compound with the molecular formula C₁₄H₁₈O It is characterized by a spirocyclic structure, where a phenyl group is attached to a spiro[25]octane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenylspiro[2.5]octan-6-ol typically involves the formation of the spirocyclic ring system followed by the introduction of the phenyl group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the addition of a phenyl group through a Friedel-Crafts alkylation reaction. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-Phenylspiro[2.5]octan-6-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Properties

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

6-phenylspiro[2.5]octan-6-ol

InChI

InChI=1S/C14H18O/c15-14(12-4-2-1-3-5-12)10-8-13(6-7-13)9-11-14/h1-5,15H,6-11H2

InChI Key

UHVNWOITEJTAQG-UHFFFAOYSA-N

Canonical SMILES

C1CC12CCC(CC2)(C3=CC=CC=C3)O

Origin of Product

United States

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